![molecular formula C14H27Cl3N2O B15080354 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide](/img/structure/B15080354.png)
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide is a synthetic organic compound with the molecular formula C14H27Cl3N2O. It is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and an octanamide chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide typically involves the reaction of tert-butylamine with 2,2,2-trichloroethyl octanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-butylamine and 2,2,2-trichloroethyl octanoate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while hydrolysis would produce the corresponding carboxylic acid and tert-butylamine.
Aplicaciones Científicas De Investigación
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide involves its interaction with specific molecular targets. The tert-butylamino group and trichloroethyl moiety may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms and potential effects of this compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]dodecanamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
Uniqueness
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide is unique due to its specific combination of functional groups and chain length. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H27Cl3N2O |
|---|---|
Peso molecular |
345.7 g/mol |
Nombre IUPAC |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide |
InChI |
InChI=1S/C14H27Cl3N2O/c1-5-6-7-8-9-10-11(20)18-12(14(15,16)17)19-13(2,3)4/h12,19H,5-10H2,1-4H3,(H,18,20) |
Clave InChI |
QMFBDNMCVBKPLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


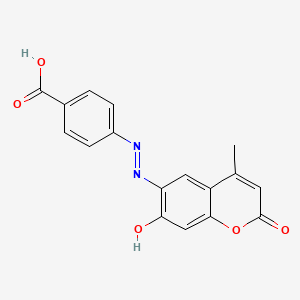
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15080275.png)
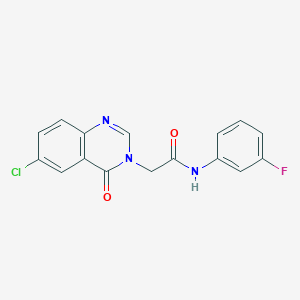
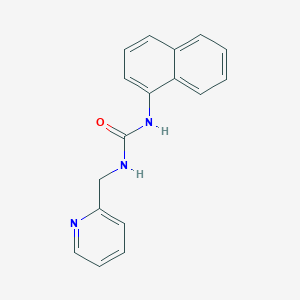
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080295.png)
![2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15080297.png)
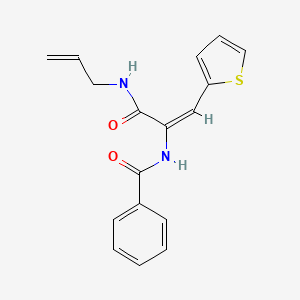
![4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15080308.png)
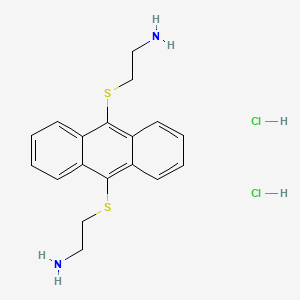
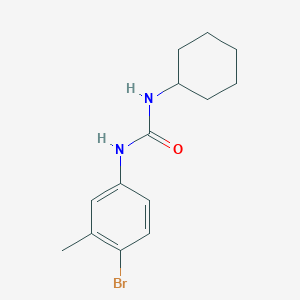
![4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B15080330.png)
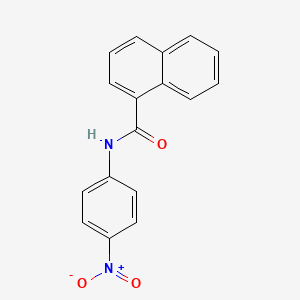
![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15080348.png)
![Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B15080356.png)
